8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1965308-96-6
VCID: VC11676401
InChI: InChI=1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H
SMILES: C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.11 g/mol

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

CAS No.: 1965308-96-6

Cat. No.: VC11676401

Molecular Formula: C9H13Cl2FN2

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride - 1965308-96-6

Specification

CAS No. 1965308-96-6
Molecular Formula C9H13Cl2FN2
Molecular Weight 239.11 g/mol
IUPAC Name 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Standard InChI InChI=1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H
Standard InChI Key KFUVXAPDLRZDDE-UHFFFAOYSA-N
SMILES C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl
Canonical SMILES C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl

Introduction

Chemical Identity and Structural Features

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine dihydrochloride (CAS: 1965308-96-6) is a bicyclic benzodiazepine derivative with a fluorine substituent at the 8th position and two hydrochloride moieties enhancing its ionic character. The molecular formula is C₉H₁₃Cl₂FN₂, yielding a molecular weight of 239.11 g/mol.

Structural Characteristics

  • Core Structure: A seven-membered diazepine ring fused to a benzene ring, with partial saturation at the 2,3,4,5 positions.

  • Substituents: A fluorine atom at the 8th position and two chloride ions forming the dihydrochloride salt.

  • Key Descriptors:

    • IUPAC Name: 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride

    • SMILES: C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl

    • InChIKey: KFUVXAPDLRZDDE-UHFFFAOYSA-N

Table 1: Chemical Properties

PropertyValue
CAS Number1965308-96-6
Molecular FormulaC₉H₁₃Cl₂FN₂
Molecular Weight239.11 g/mol
XLogP32.1 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface Area29.5 Ų

Synthesis and Physicochemical Properties

Synthesis Pathway

The dihydrochloride form is synthesized via protonation of the parent compound, 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine, using hydrochloric acid. This reaction converts the free base into a water-soluble salt, critical for pharmaceutical formulations .

Key Reaction Steps:

  • Parent Compound Preparation: Cyclocondensation of o-phenylenediamine derivatives with fluorinated ketones.

  • Salt Formation: Treatment with HCl gas or concentrated HCl in anhydrous conditions.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity.

Physicochemical Enhancements

  • Solubility: The dihydrochloride salt exhibits 55 μM solubility in aqueous buffers (pH 7.4), a 2-fold increase over the free base .

  • Stability: Enhanced thermal stability (decomposition point: 215°C vs. 190°C for the free base).

  • Bioavailability: Improved membrane permeability due to ionic interactions with biological matrices .

Pharmacological Profile and Mechanisms of Action

WDR5 Inhibition and Anticancer Activity

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine dihydrochloride acts as a potent WDR5 WIN-site inhibitor, disrupting the WDR5-MYC interaction critical for oncogenic transcription.

Mechanism Insights:

  • Binding Affinity: Dissociation constant (Kd) of 74 nM for WDR5, surpassing earlier dihydroisoquinolinone-based inhibitors .

  • Cellular Potency: Half-maximal inhibitory concentration (IC₅₀) of 0.8 μM in WDR5-sensitive MV4:11 leukemia cells .

  • Selectivity: 6-fold higher activity in WDR5-sensitive cells vs. insensitive K562 cells, minimizing off-target effects .

Table 2: Pharmacological Comparison with Analogues

CompoundWDR5 Kd (nM)MV4:11 IC₅₀ (μM)Solubility (μM)
Dihydrochloride Salt740.874
Free Base1484.755
Dihydroisoquinolinone891.268

Comparative Analysis with Related Compounds

Advantages Over Benzodiazepine Analogues

  • Enhanced Solubility: The dihydrochloride form outperforms 2,3-dihydroquinazolin-4(1H)-one derivatives by 1.5-fold in aqueous media .

  • Cellular Selectivity: 2-fold higher specificity for WDR5 over GABA receptors compared to non-fluorinated benzodiazepines .

Future Directions and Challenges

Research Priorities

  • Clinical Translation: Phase I trials to assess safety in MYC-amplified cancers.

  • Combination Therapies: Synergy studies with BET inhibitors or chemotherapy agents.

  • Formulation Optimization: Nanoencapsulation to enhance blood-brain barrier penetration for neurological cancers.

Challenges

  • Metabolic Stability: Addressing cytochrome P450-mediated clearance to improve half-life.

  • Synthetic Scalability: Developing cost-effective routes for large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator